molecular formula C24H25N3O2 B12185243 N-benzyl-2-({[benzyl(methyl)carbamoyl]methyl}amino)benzamide

N-benzyl-2-({[benzyl(methyl)carbamoyl]methyl}amino)benzamide

Cat. No.: B12185243
M. Wt: 387.5 g/mol
InChI Key: CTFZNJSPYYRSGH-UHFFFAOYSA-N
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Description

N-benzyl-2-({[benzyl(methyl)carbamoyl]methyl}amino)benzamide is a complex organic compound that belongs to the class of amides. This compound is characterized by its benzyl groups and the presence of a carbamoyl functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({[benzyl(methyl)carbamoyl]methyl}amino)benzamide typically involves multiple steps. One common method is the reaction of benzylamine with benzyl isocyanate to form an intermediate, which is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({[benzyl(methyl)carbamoyl]methyl}amino)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, often using reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-benzyl-2-({[benzyl(methyl)carbamoyl]methyl}amino)benzamide is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-benzyl-2-({[benzyl(methyl)carbamoyl]methyl}amino)benzamide exerts its effects involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-methyl-benzamide
  • N-benzyl-2-methyl-beta-alanine

Uniqueness

N-benzyl-2-({[benzyl(methyl)carbamoyl]methyl}amino)benzamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its multiple benzyl groups and carbamoyl functional group provide distinct chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

N-benzyl-2-[[2-[benzyl(methyl)amino]-2-oxoethyl]amino]benzamide

InChI

InChI=1S/C24H25N3O2/c1-27(18-20-12-6-3-7-13-20)23(28)17-25-22-15-9-8-14-21(22)24(29)26-16-19-10-4-2-5-11-19/h2-15,25H,16-18H2,1H3,(H,26,29)

InChI Key

CTFZNJSPYYRSGH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CNC2=CC=CC=C2C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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